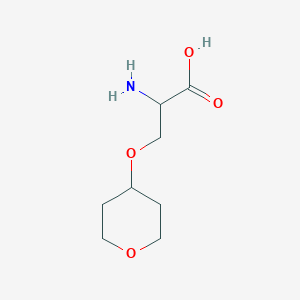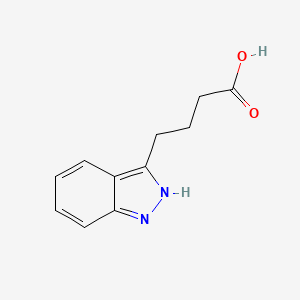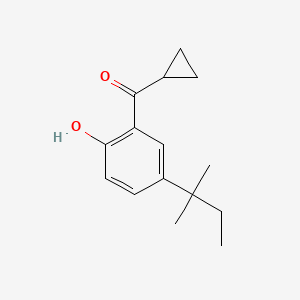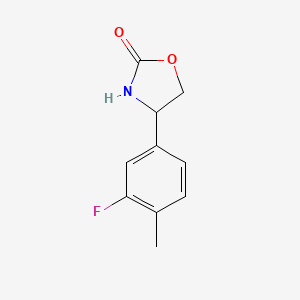
2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazolehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride is a heterocyclic compound that features both azetidine and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The Suzuki–Miyaura cross-coupling reaction is also employed to introduce the brominated triazole ring .
Industrial Production Methods
. This method is efficient for synthesizing functionalized azetidines, which can then be further modified to introduce the triazole ring.
化学反应分析
Types of Reactions
2-(Azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the triazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminium hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while oxidation and reduction can modify the azetidine ring.
科学研究应用
2-(Azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Azetidine: A saturated heterocyclic compound containing three carbon atoms and one nitrogen atom.
Imidazole: A five-membered heterocyclic compound with two nitrogen atoms.
Uniqueness
2-(Azetidin-3-yl)-4-bromo-2H-1,2,3-triazole hydrochloride is unique due to the combination of azetidine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry.
属性
分子式 |
C5H8BrClN4 |
|---|---|
分子量 |
239.50 g/mol |
IUPAC 名称 |
2-(azetidin-3-yl)-4-bromotriazole;hydrochloride |
InChI |
InChI=1S/C5H7BrN4.ClH/c6-5-3-8-10(9-5)4-1-7-2-4;/h3-4,7H,1-2H2;1H |
InChI 键 |
GFAVPJUKRPTLGJ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)N2N=CC(=N2)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


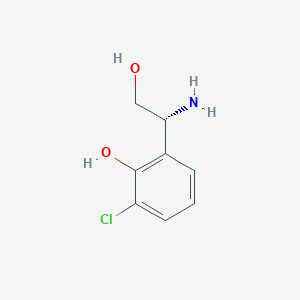
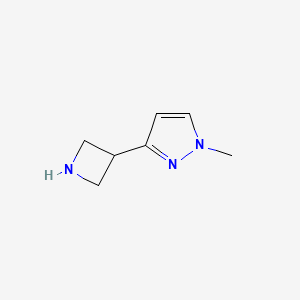
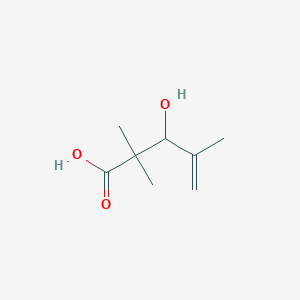
![2-(4-Bromobutyl)benzo[d]thiazole](/img/structure/B13614191.png)

![3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13614201.png)
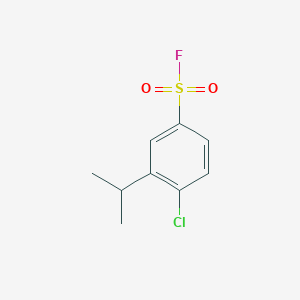
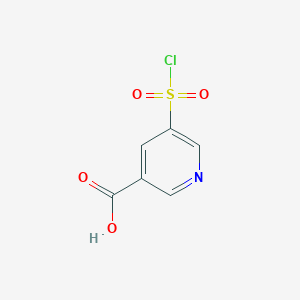
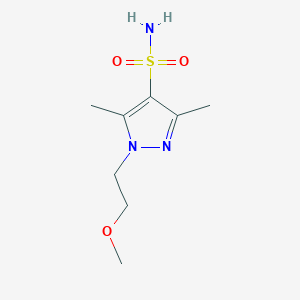
![[(2R)-1-aminopropan-2-yl]dimethylamine](/img/structure/B13614239.png)
